

Spectroscopic Profile of 1-Methyl-2-nitro-1H-indole: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-2-nitro-1H-indole

Cat. No.: B15071315

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for **1-Methyl-2-nitro-1H-indole**, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar indole derivatives. It also details the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

While specific experimental data for **1-Methyl-2-nitro-1H-indole** is not readily available in the surveyed literature, the following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of related nitro- and methyl-substituted indole compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for 1-Methyl-2-nitro-1H-indole

Chemical Shift (δ) (ppm)	Multiplicity	Protons	Coupling Constant (J) (Hz)	Notes
~ 3.8 - 4.0	Singlet	3H	-	N-CH ₃
~ 7.2 - 7.8	Multiplet	4H	-	Aromatic protons (H4, H5, H6, H7)
~ 7.0 - 7.2	Singlet	1H	-	H3

Note: The chemical shifts are predicted based on the electronic environment of the protons. The N-methyl group is expected to appear as a singlet in the upfield region. The aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. The H3 proton is anticipated to be a singlet, influenced by the adjacent nitro group.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 1-Methyl-2-nitro-1H-indole

Chemical Shift (δ) (ppm)	Carbon Atom
~ 30 - 35	N-CH ₃
~ 110 - 140	Aromatic and Pyrrole Carbons (C3, C3a, C4, C5, C6, C7, C7a)
~ 145 - 155	C2 (attached to NO ₂)

Note: The carbon attached to the electron-withdrawing nitro group (C2) is expected to be the most downfield-shifted carbon in the heterocyclic ring. The N-methyl carbon will appear in the aliphatic region.

Table 3: Predicted IR Spectroscopic Data for 1-Methyl-2-nitro-1H-indole

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~ 1520 - 1560	NO ₂	Asymmetric Stretch
~ 1340 - 1380	NO ₂	Symmetric Stretch
~ 3100 - 3000	C-H (aromatic)	Stretch
~ 2950 - 2850	C-H (aliphatic)	Stretch
~ 1600, 1470	C=C (aromatic)	Stretch

Note: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

Table 4: Predicted Mass Spectrometry Data for 1-Methyl-2-nitro-1H-indole

m/z	Ion
176	[M] ⁺ (Molecular Ion)
159	[M - OH] ⁺
130	[M - NO ₂] ⁺

Note: The mass spectrum is expected to show a molecular ion peak at m/z 176. Common fragmentation patterns for nitroaromatic compounds include the loss of OH and NO₂.

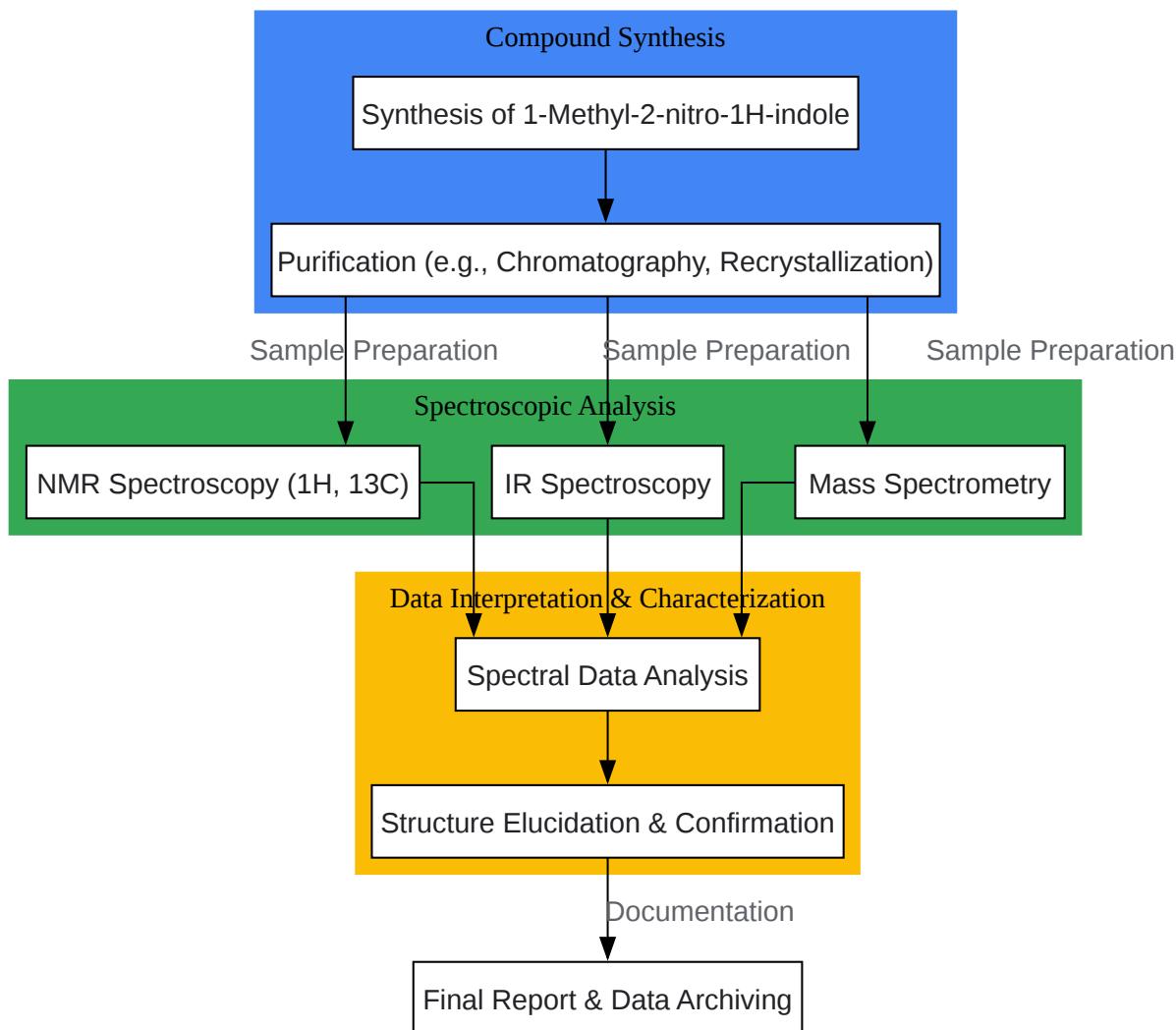
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy


The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using a KBr pellet or as a thin film. The spectrum would be recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI, the sample would be introduced into the ion source, and the resulting fragments analyzed. For ESI, the sample would be dissolved in a suitable solvent and infused into the spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like **1-Methyl-2-nitro-1H-indole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the spectroscopic properties of **1-Methyl-2-nitro-1H-indole**. Further experimental work is required to confirm these predicted data and

fully characterize this compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-2-nitro-1H-indole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15071315#spectroscopic-data-of-1-methyl-2-nitro-1h-indole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com